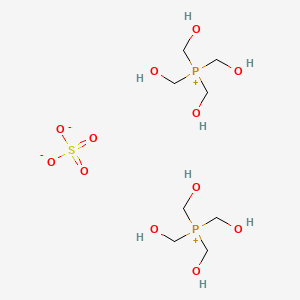
4-Cloropiridina
Descripción general
Descripción
4-Chloropyridine is a compound that serves as a key intermediate in the synthesis of various coordination complexes and has been studied for its interesting chemical and physical properties. It is a derivative of pyridine with a chlorine atom substituted at the fourth position, which significantly influences its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of 4-chloropyridine derivatives can involve reactions with various ligands and metals. For instance, the reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine leads to the formation of coordination complexes with interesting magnetic properties . Another synthesis approach involves the reaction of 4-chloropyridine hydrochloride with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl, resulting in homoleptic complexes with potential applications in magnetism . These syntheses highlight the versatility of 4-chloropyridine as a building block for creating structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of 4-chloropyridine derivatives has been extensively studied using various techniques such as X-ray diffraction and electron diffraction. For example, the crystal structure of a polynuclear copper complex reveals a tetrahedral coordination to a central oxygen atom, with 4-chloropyridine completing the coordination environment . The molecular complex of 4-acetylpyridine with pentachlorophenol shows a hydrogen bond between the pyridine nitrogen and the phenol hydroxyl group, with a slight twist between the planes of the pyridine and phenol rings . These studies provide detailed insights into the bonding and geometry of 4-chloropyridine complexes.
Chemical Reactions Analysis
4-Chloropyridine undergoes various chemical reactions, including polymerization and complexation. The polymerization of 4-chloropyridine results in water-soluble substances that can hydrolytically decompose, leading to the formation of 4-hydroxypyridine and other pyridine derivatives . In complexation reactions, 4-chloropyridine can bind to metals, forming stable complexes with specific geometries and bonding characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloropyridine derivatives are influenced by their molecular structure. For instance, the charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been analyzed, revealing the covalent nature of certain bonds within the molecule and the presence of intermolecular hydrogen bonds . The molecular structures of various 4-chloropyridine N-oxides have been determined, providing information on bond lengths and angles that are crucial for understanding their reactivity . These analyses contribute to a comprehensive understanding of the properties of 4-chloropyridine and its derivatives.
Aplicaciones Científicas De Investigación
Síntesis de compuestos farmacéuticos
4-Cloropiridina: es un intermedio valioso en la síntesis de diversos compuestos farmacéuticos. Su reactividad permite la introducción de cloro en la posición 4 de la piridina, lo cual es un paso crucial en el desarrollo de fármacos complejos. Este proceso, conocido como “instalación de sal de fosfonio”, permite la halogenación en etapas tardías de piridinas no activadas, lo cual es particularmente útil para crear enlaces C–halógeno en la producción de fármacos .
Producción agroquímica
En el sector agrícola, This compound sirve como precursor para la creación de fungicidas e insecticidas. Sus propiedades químicas facilitan la formación de compuestos que son efectivos para proteger los cultivos de diversas plagas y enfermedades .
Desarrollo de complejos metálicos
La capacidad del compuesto para actuar como ligando lo hace adecuado para formar complejos metálicos. Estos complejos tienen una gama de aplicaciones, incluyendo la catálisis y la ciencia de materiales, donde pueden ser utilizados para desarrollar nuevos materiales con propiedades únicas .
Ligandos bioactivos y quimiosensores
This compound: los derivados, como las bases de Schiff, exhiben una amplia gama de bioactividades. Pueden funcionar como ligandos bioactivos con efectos fisiológicos similares a los sistemas de piridoxal-aminoácido, que son importantes en las reacciones metabólicas. Además, estos compuestos pueden servir como quimiosensores para la detección cualitativa y cuantitativa de iones específicos en medios ambientales y biológicos .
Síntesis orgánica y catálisis
Las bases de Schiff derivadas de This compound se utilizan en síntesis orgánica, particularmente como precursores para compuestos heterocíclicos. También actúan como catalizadores en diversas reacciones catalíticas, mostrando su versatilidad en la síntesis química .
Síntesis de análogos heterocíclicos
This compound: se utiliza como bloque de construcción en la síntesis de análogos heterocíclicos de la xantona. Estos análogos tienen aplicaciones potenciales en química medicinal debido a su similitud estructural con compuestos bioactivos naturales .
Catalizador en la síntesis de derivados de fluorazona
Se emplea como catalizador en la síntesis de derivados de fluorazona. Esta aplicación es particularmente relevante en el campo de la química medicinal, donde los derivados de fluorazona se exploran por su potencial terapéutico .
Mecanismo De Acción
Target of Action
4-Chloropyridine is a chlorine derivative of pyridine . It is primarily used as an intermediate in various chemical reactions . The primary targets of 4-Chloropyridine are the C–H precursors of pyridine C–H ligands .
Mode of Action
4-Chloropyridine interacts with its targets through a process known as "phosphonium salt installation" . This process involves installing heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complex pharmaceuticals, and it can be applied to a wide variety of unactivated pyridines .
Biochemical Pathways
The biochemical pathways affected by 4-Chloropyridine involve the creation of C–halogen bonds . The removal of phosphine has been proven to be the rate-determining step in the creation of these bonds . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions that occur during the breaking of the C–P bond .
Pharmacokinetics
Its molecular weight of 113545 g/mol suggests that it may have good bioavailability
Result of Action
The result of 4-Chloropyridine’s action is the formation of C–halogen bonds . This enables the late-stage halogenation of complex pharmaceuticals . When 4-chloropyridine and mercaptoacetic acid are combined, the result is pyridylmercaptoacetic acid, which serves as a precursor to cephalosporins .
Action Environment
The action of 4-Chloropyridine can be influenced by environmental factors. For instance, the decomposition of the pyridine ring is considerably slowed by the addition of a halogen moiety . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of other halogens in the environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNPAUTCMBOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052671 | |
| Record name | 4-Chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
151 °C | |
| Record name | 4-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Miscible with ethanol | |
| Record name | 4-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2000 g/cu cm at 25 °C | |
| Record name | 4-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS RN |
626-61-9 | |
| Record name | 4-Chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-43.5 °C | |
| Record name | 4-Chloropyridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-chloropyridine?
A1: The molecular formula of 4-chloropyridine is C5H4ClN, and its molecular weight is 113.56 g/mol. []
Q2: Are there any characteristic spectroscopic data available for 4-chloropyridine?
A2: Yes, 4-chloropyridine has been characterized using various spectroscopic techniques.
IR Spectroscopy: [, , ] IR spectra typically show characteristic peaks corresponding to C-H, C=C, and C-Cl vibrations. * NMR Spectroscopy: [, , , , ] 1H NMR and 13C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms in the molecule, respectively.* Mass Spectrometry:* [, ] Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Q3: Is there any information on the solubility of 4-chloropyridine?
A4: 4-chloropyridine is soluble in most organic solvents. []
Q4: Has 4-chloropyridine been used in catalysis?
A5: While 4-chloropyridine itself is not a catalyst, it serves as a versatile building block in the synthesis of various catalytically active compounds. For example, it's a precursor to 4-(di)alkylaminopyridines, which are known as nucleophilic organocatalysts. [, ]
Q5: Are there any examples of 4-chloropyridine being utilized in organic synthesis?
A6: Yes, the reactivity of 4-chloropyridine makes it valuable in organic synthesis:* Nucleophilic Aromatic Substitution: The chlorine atom can be readily substituted with a variety of nucleophiles, enabling the introduction of diverse functionalities at the 4-position. This property is exploited in preparing various derivatives, including 4-aminopyridine, [] 4-dialkylaminopyridines, [] and thioether-substituted derivatives. []* Metal-Catalyzed Coupling Reactions: 4-Chloropyridine participates in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, [] enabling the synthesis of complex molecules.
Q6: Have computational methods been employed in the study of 4-chloropyridine?
A7: Yes, computational chemistry plays a role in understanding the properties and reactivity of 4-chloropyridine:* Molecular Modeling: Molecular modeling techniques help visualize the three-dimensional structure of 4-chloropyridine and its derivatives, providing insights into their molecular interactions and properties. []* Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of 4-chloropyridine and its complexes. []
Q7: How do structural modifications of 4-chloropyridine affect its reactivity?
A8: The presence and position of the chlorine atom, along with other substituents, greatly influence the reactivity of 4-chloropyridine. * Electron-Withdrawing Effect: The chlorine atom, being electron-withdrawing, activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the 2- and 4- positions. [, ]* Substituent Effects: Introduction of electron-donating or withdrawing groups at different positions on the pyridine ring significantly impacts its reactivity in nucleophilic substitutions and other reactions. [, , ] For instance, the presence of a nitro group at the 3-position further enhances the reactivity of 4-chloropyridine towards nucleophiles. []
Q8: What are some of the notable applications of 4-chloropyridine and its derivatives?
A9: 4-Chloropyridine and its derivatives find applications in various fields:* Pharmaceuticals: They serve as important building blocks in synthesizing a wide range of pharmaceuticals, including antitumor agents, [] antimicrobial agents, [, ] and potential antiallergic drugs. [] * Coordination Chemistry: They act as ligands in coordination complexes, forming diverse structures with transition metals like cobalt, nickel, and cadmium. [, , ]* Materials Science: Derivatives like 3,5-bis(trimethylsilyl)-4-thiophenoxypyridine hold potential as precursors for novel pyridinylidene-derived nonlinear optical materials. []
Q9: Are there any studies focusing on the biodegradation of 4-chloropyridine?
A10: Yes, research indicates that 4-chloropyridine is biodegradable. Studies on the biodegradation of pyridine derivatives in soil suspensions show that 4-chloropyridine is completely degraded within 24 days. This susceptibility to degradation is attributed to the ease of chlorine removal from the 4-position on the pyridine ring. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)








